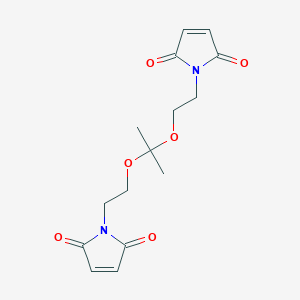

Bis(maleimidoethoxy)propane

Overview

Description

Bis(maleimidoethoxy)propane: is a chemical compound with the molecular formula C15H18N2O6. It is a bismaleimide compound, which means it contains two maleimide groups. These groups are known for their ability to form strong covalent bonds with other molecules, making this compound a valuable reagent in various chemical and biological applications.

Mechanism of Action

Target of Action

Bis(maleimidoethoxy)propane, also known as 2,2-Bis(N-maleimidoethyloxy)propane, is primarily targeted towards the creation of high-performance, heat-resistant composites, adhesives, and coatings . It belongs to the class of thermosetting resins, also called addition polyimides .

Mode of Action

The compound interacts with its targets through a heavy addition reaction . This interaction results in the formation of high-strength, heat-resistant materials .

Biochemical Pathways

These resins find numerous applications in various industries, particularly where lightweight, strong, and non-corroding materials are required .

Pharmacokinetics

It’s known that the compound exhibits low viscosity under the action of shear forces but becomes thick again at rest . This property allows it to flow away at temperatures as low as 50-60 °C .

Result of Action

The result of this compound’s action is the creation of high-performance, heat-resistant composites, adhesives, and coatings . These materials meet stringent requirements imposed upon mechanical and electrical properties of advanced composites .

Action Environment

The efficacy and stability of this compound are influenced by environmental factors such as temperature and shear forces . The compound shows low viscosity under the action of shear forces but becomes thick again at rest . It starts flowing away at temperatures as low as 50-60 °C , indicating that its action is highly temperature-dependent.

Preparation Methods

Synthetic Routes and Reaction Conditions: Bis(maleimidoethoxy)propane can be synthesized through a reaction involving maleic anhydride and a suitable diamine. The reaction typically proceeds through the formation of an intermediate maleamic acid, which is then cyclized to form the maleimide groups. The reaction conditions often involve heating the reactants in an appropriate solvent, such as dimethylformamide, under an inert atmosphere .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The key steps include the precise control of reaction temperatures and the use of catalysts to enhance the reaction rate and yield. The product is then purified through techniques such as recrystallization or chromatography to obtain a high-purity compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions: Bis(maleimidoethoxy)propane undergoes several types of chemical reactions, including:

Addition Reactions: The maleimide groups can participate in Michael addition reactions with nucleophiles such as amines and thiols.

Cycloaddition Reactions: The compound can undergo Diels-Alder reactions with dienes to form cyclohexene derivatives.

Polymerization Reactions: this compound can be used as a cross-linking agent in the polymerization of various monomers.

Common Reagents and Conditions:

Nucleophiles: Amines and thiols are commonly used in addition reactions with this compound.

Catalysts: Lewis acids or bases may be used to catalyze cycloaddition reactions.

Solvents: Dimethylformamide, dichloromethane, and toluene are frequently used solvents in these reactions.

Major Products:

Michael Addition Products: These include adducts formed with amines or thiols.

Cycloaddition Products: Cyclohexene derivatives are formed through Diels-Alder reactions.

Cross-linked Polymers: These are formed when this compound is used as a cross-linking agent in polymerization reactions.

Scientific Research Applications

Chemistry: Bis(maleimidoethoxy)propane is widely used as a cross-linking reagent in the synthesis of polymers and hydrogels. Its ability to form strong covalent bonds makes it valuable in the preparation of materials with enhanced mechanical and thermal properties.

Biology: In biological research, this compound is used to cross-link proteins and other biomolecules. This application is particularly useful in studying protein-protein interactions and in the development of protein-based therapeutics.

Industry: this compound is used in the production of high-performance composites and adhesives. Its ability to enhance the mechanical properties of materials makes it valuable in the aerospace and automotive industries.

Comparison with Similar Compounds

Bis(maleimido)ethane: Another bismaleimide compound with similar cross-linking properties.

Bis(maleimido)butane: A longer-chain bismaleimide with different solubility and reactivity characteristics.

Bis(maleimido)hexane: A bismaleimide with an even longer chain, offering different mechanical properties in cross-linked materials.

Uniqueness: Bis(maleimidoethoxy)propane is unique in its balance of reactivity and solubility. Its ethoxy linkage provides flexibility, making it suitable for applications where other bismaleimides may be too rigid or insoluble .

Properties

IUPAC Name |

1-[2-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]propan-2-yloxy]ethyl]pyrrole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O6/c1-15(2,22-9-7-16-11(18)3-4-12(16)19)23-10-8-17-13(20)5-6-14(17)21/h3-6H,7-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAWFYTWZTJWMFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(OCCN1C(=O)C=CC1=O)OCCN2C(=O)C=CC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10152105 | |

| Record name | Bis(maleimidoethoxy)propane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10152105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118377-62-1 | |

| Record name | Bis(maleimidoethoxy)propane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118377621 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bis(maleimidoethoxy)propane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10152105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzoic acid, 2-[[3-(4-methoxyphenyl)-2-methylpropylidene]amino]-, methyl ester](/img/structure/B56690.png)